![molecular formula C10H13NO3 B2442571 4-Ethoxy-3-methoxybenzaldehyde oxime CAS No. 81259-53-2](/img/structure/B2442571.png)
4-Ethoxy-3-methoxybenzaldehyde oxime
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Overview
Description
4-Ethoxy-3-methoxybenzaldehyde oxime is a synthetic compound with potential applications in various fields of research and industry. It is a derivative of vanillin . The compound is a white to light yellow powder or crystalline material .
Synthesis Analysis
The synthesis of 3-Ethoxy-4-methoxybenzaldehyde, a similar compound, involves the Perkin condensation of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde followed by decarboxylation of the cinnamic acid intermediate using copper and quinoline . Another method involves dissolving sodium hydroxide in water, adding isovanillin, tetrabutylammonium fluoride, and ethyl bromide, and stirring the reaction at 25°C for 4 hours .Molecular Structure Analysis
The molecular formula of 4-Ethoxy-3-methoxybenzaldehyde oxime is C10H13NO3. The InChI code is 1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-6H,3,7H2,1-2H3 .Physical And Chemical Properties Analysis
The melting point of 3-Ethoxy-4-methoxybenzaldehyde oxime is 98 °C and the predicted boiling point is 298.5±30.0 °C. The predicted density is 1.09±0.1 g/cm3 . It is soluble in methanol .Scientific Research Applications
- Application : Researchers explore its potential in drug synthesis, especially for designing novel compounds with therapeutic properties .
Pharmaceutical Research and Drug Development
Neuroinflammatory Disease Studies
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is air sensitive and should be stored in a tightly sealed container, away from oxidizing agents and air .
Mechanism of Action
Target of Action
Oximes in general are known to interact with aldehydes and ketones .
Mode of Action
The mode of action of 4-Ethoxy-3-methoxybenzaldehyde oxime involves its interaction with its targets. Oximes, such as 4-Ethoxy-3-methoxybenzaldehyde oxime, can react with aldehydes and ketones to form a new compound . The oxygen in the oxime acts as a nucleophile, competing with nitrogen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes can influence various biochemical pathways, particularly those involving aldehydes and ketones .
Result of Action
The formation of oximes from the reaction of aldehydes and ketones can result in significant changes at the molecular level .
properties
IUPAC Name |
(NE)-N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-5-4-8(7-11-12)6-10(9)13-2/h4-7,12H,3H2,1-2H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUTXONCNANTKW-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-methoxybenzaldehyde oxime |
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